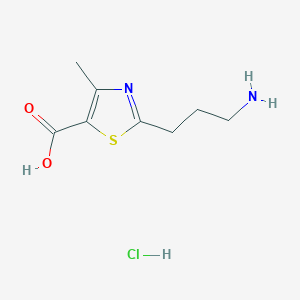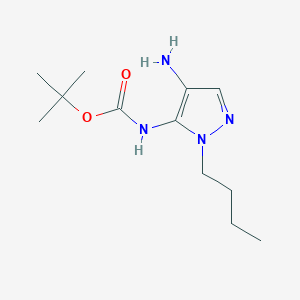
1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidin-2-one with 1-aminopropane under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
- 1-(1-Aminopropan-2-yl)piperidin-2-one
Comparison: 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride is unique due to its specific structure and properties. Compared to its dihydrochloride counterpart, it may exhibit different solubility and stability characteristics. The free base form, 1-(1-Aminopropan-2-yl)piperidin-2-one, lacks the hydrochloride salt, which can affect its reactivity and application in various fields .
Propriétés
Formule moléculaire |
C8H17ClN2O |
|---|---|
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
1-(1-aminopropan-2-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(6-9)10-5-3-2-4-8(10)11;/h7H,2-6,9H2,1H3;1H |
Clé InChI |
FVWQJRGBNAAYHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N1CCCCC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731631.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)

![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
